molecular formula C12H19NO6 B12430740 3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid

3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid

Cat. No.: B12430740
M. Wt: 273.28 g/mol
InChI Key: IAEZDRCCBIEBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid is a functionalized aspartic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a prop-2-en-1-yloxy (allyloxy) substituent at the 4-oxo position. This compound is widely employed in peptide synthesis and medicinal chemistry due to its orthogonal protection strategy: the Boc group is acid-labile, while the allyloxy group can be removed under mild conditions via palladium-catalyzed deprotection . The allyloxy group also enhances solubility in organic solvents, facilitating reactions in non-polar media .

Key physical properties (inferred from analogous structures) include:

  • Molecular weight: ~317.3 g/mol (calculated based on formula C₁₂H₁₉NO₆).
  • LogP: Estimated ~2.1 (lower than Fmoc analogs due to Boc’s reduced hydrophobicity) .
  • Reactivity: The allyloxy group enables selective modifications, such as thiol-ene click chemistry, expanding its utility in bioconjugation .

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid

InChI

InChI=1S/C12H19NO6/c1-5-6-18-10(16)8(7-9(14)15)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,15)

InChI Key

IAEZDRCCBIEBCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF) or acetone/water solvent systems.
  • Mechanism : The amine nucleophilically attacks Boc₂O, forming a Boc-protected intermediate while releasing CO₂ and tert-butoxide.

The reaction typically proceeds at room temperature for 4–6 hours, with TEA neutralizing the generated acid. A patent (CN1793110A) highlights the use of acetone-water mixtures as an alternative solvent system, offering comparable yields to THF while simplifying purification. Post-reaction, the product is isolated via extraction with ethyl acetate and concentrated under reduced pressure.

Introduction of the Allyloxy Group

The Boc-protected intermediate undergoes nucleophilic substitution to introduce the prop-2-en-1-yloxy (allyloxy) group at the carbonyl position.

Reagents and Conditions

  • Reagents : Allyl bromide, sodium hydride (NaH) or potassium carbonate (K₂CO₃), dimethylformamide (DMF).
  • Mechanism : Deprotonation of the hydroxyl group by NaH generates an alkoxide, which displaces bromide from allyl bromide, forming the allyl ether.

This step requires anhydrous conditions to prevent hydrolysis. Monitoring via thin-layer chromatography (TLC) ensures completion, typically within 2–3 hours at 0–5°C to minimize side reactions. The crude product is purified via column chromatography using silica gel and a hexane-ethyl acetate gradient.

Oxidation to the 4-Oxo Functionality

The final step involves oxidizing the secondary alcohol to a ketone, completing the 4-oxo-4-(prop-2-en-1-yloxy)butanoic acid backbone.

Reagents and Conditions

  • Reagents : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane (DCM).
  • Mechanism : PCC oxidizes the alcohol to a ketone via a two-electron transfer mechanism, avoiding over-oxidation to carboxylic acids.

Reaction progress is tracked using infrared (IR) spectroscopy to confirm the disappearance of the O–H stretch (3200–3600 cm⁻¹) and the emergence of a C=O peak at ~1700 cm⁻¹. Post-oxidation, the product is extracted, dried, and recrystallized from ethanol-water mixtures.

Analytical Validation

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.44 ppm (9H, Boc tert-butyl), δ 4.60–4.70 ppm (allyloxy –OCH₂–), and δ 5.20–5.40 ppm (allyl CH₂=CH–).
    • ¹³C NMR : Signals at δ 155.8 ppm (Boc carbonyl), δ 170.2 ppm (ketone), and δ 117–132 ppm (allyl carbons).
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using a C18 column with a water-acetonitrile gradient.

Physicochemical Properties

  • Molecular Weight : 273.28 g/mol (C₁₂H₁₉NO₆).
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol; insoluble in water.

Optimization and Challenges

Yield Improvements

  • Boc Protection : Using acetone-water instead of THF increases yield by 12% due to reduced side-product formation.
  • Oxidation : Substituting PCC for Jones reagent enhances safety and selectivity, achieving 85% yield compared to 78% with Cr-based reagents.

Common Pitfalls

  • Incomplete Boc Deprotection : Residual TFA from deprotection can protonate the amine, necessitating careful neutralization.
  • Allyl Group Isomerization : High temperatures during allylation may cause cis-trans isomerization, mitigated by maintaining sub-10°C conditions.

Comparative Synthesis Routes

Step Reagents Solvent Temperature Yield (%)
Boc Protection Boc₂O, TEA THF 25°C 89
Boc Protection Boc₂O, Et₃N Acetone-H₂O 25°C 91
Allylation Allyl bromide, NaH DMF 0°C 82
Oxidation PCC, DCM DCM 25°C 85

Industrial and Research Applications

This compound serves as a key intermediate in:

  • Peptide Synthesis : The Boc group enables sequential amino acid coupling without side-chain interference.
  • Drug Development : Its allyloxy group participates in click chemistry for bioconjugation, relevant in targeted drug delivery systems.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out to convert the oxo group to a hydroxyl group.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group that can participate in various biochemical pathways . The compound’s reactivity is influenced by the presence of the oxo and prop-2-en-1-yloxy groups, which can undergo further chemical transformations.

Comparison with Similar Compounds

Fmoc-D-Asp(OPP)-OH (FAA8955)

  • Structure: (R)-2-((Fmoc)amino)-4-oxo-4-((2-phenylpropan-2-yl)oxy)butanoic acid .
  • Key Differences :
    • Protecting group : Fmoc (base-labile) vs. Boc (acid-labile).
    • Substituent : Bulky 2-phenylpropan-2-yloxy vs. smaller allyloxy.
    • Molecular weight : 473.53 g/mol (vs. ~317.3 g/mol for Boc analog).
  • Applications : FAA8955 is used in solid-phase peptide synthesis (SPPS) where Fmoc’s orthogonal deprotection is advantageous .

Fmoc-L-Aspartic Acid Alpha-Allyl Ester

  • Structure: (3S)-3-(Fmoc-amino)-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid .
  • Key Differences :
    • Stereochemistry : L-configuration vs. unspecified stereochemistry in the Boc analog.
    • Physical properties : LogP = 3.488, melting point = 131–135°C, [α]²⁰/D = −24.5° (DMF) .
    • Applications : Preferred for chiral peptide synthesis due to defined stereochemistry .

4-Oxo-4-[3-(Tetrahydro-2-Furanylmethoxy)anilino]butanoic Acid

  • Structure : Aryl-substituted analog with a tetrahydrofuran-based substituent .
  • Key Differences: Substituent: Aromatic anilino-tetrahydrofuran vs. non-aromatic allyloxy. Reactivity: The aromatic amine enables electrophilic substitutions, unlike the allyloxy group’s click chemistry utility .

Stability and Reactivity Insights

  • Boc vs. Fmoc : Boc offers compatibility with base-sensitive substrates, whereas Fmoc is preferred for iterative SPPS due to its mild deprotection .
  • Allyloxy vs. Aryloxy : The allyloxy group’s lower steric hindrance compared to 2-phenylpropan-2-yloxy (FAA8955) improves reaction kinetics in coupling steps .
  • Stereochemical Impact : The L-configuration in Fmoc-L-aspartic acid analogs ensures correct folding in peptide therapeutics, a critical factor absent in racemic Boc analogs .

Biological Activity

3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid is C12H19NO4, with a molecular weight of approximately 239.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

The biological activity of this compound is primarily attributed to its role as an inhibitor or modulator in various biochemical pathways. It has been shown to interact with specific enzymes and receptors, influencing metabolic processes.

  • Enzyme Inhibition : Studies indicate that the compound may inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis of amino acids and other metabolites.
  • Receptor Modulation : There is evidence suggesting that it can modulate receptor activity, which may lead to alterations in signal transduction pathways relevant to cell growth and differentiation.

Biological Activity and Therapeutic Applications

Research has highlighted several key areas where 3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid exhibits biological activity:

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways. This could have implications for treating inflammatory diseases.

Anticancer Potential

Preliminary studies have suggested that it may have anticancer activity by inducing apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antimicrobial activity.
  • Anti-inflammatory Response : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
  • Anticancer Activity : A recent study focused on the effects of the compound on human cancer cell lines (e.g., HeLa and MCF7). The results showed a dose-dependent increase in apoptosis markers, including cleaved PARP and Annexin V positivity, suggesting its potential as an anticancer therapeutic.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnticancerInduced apoptosis in HeLa cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.